5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 748793-44-4
VCID: VC4585087
InChI: InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25)
SMILES: CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.87

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 748793-44-4

Cat. No.: VC4585087

Molecular Formula: C18H18ClN3O2S

Molecular Weight: 375.87

* For research use only. Not for human or veterinary use.

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 748793-44-4

Specification

CAS No. 748793-44-4
Molecular Formula C18H18ClN3O2S
Molecular Weight 375.87
IUPAC Name 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25)
Standard InChI Key AOIPVFTVXPSFMG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₁₈ClN₃O₂S, with a molar mass of 375.87 g/mol. Its IUPAC name, 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the integration of three key substituents:

  • A 4-chloro-2-methylphenoxymethyl group at position 3

  • A 4-ethoxyphenyl group at position 4

  • A thione (-S-) moiety at position 5.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number748793-44-4
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight375.87 g/mol
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C
InChIKeyAOIPVFTVXPSFMG-UHFFFAOYSA-N

The thiol group (-SH) contributes to redox activity, while the chloro and ethoxy substituents enhance lipophilicity, potentially influencing membrane permeability .

Synthesis and Characterization

Synthetic Routes

The synthesis follows a multi-step protocol common to 1,2,4-triazole-3-thiol derivatives:

  • Formation of the Triazole Core: Condensation of thiocarbazide with carboxylic acid derivatives under acidic conditions.

  • S-Alkylation: Reaction of the triazole-thiol intermediate with 4-chloro-2-methylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃).

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1Thiocarbazide, RCOOH, H₂SO₄100°C65%
2Phenoxymethyl chloride, K₂CO₃80°C52%

Analytical Validation

Identity confirmation relies on:

  • Elemental Analysis: Matching calculated and observed C, H, N, S percentages (e.g., C: 57.52%, H: 4.83% for C₁₈H₁₈ClN₃O₂S).

  • Chromatography: HPLC retention times compared to standards, with mobile phases such as acetonitrile/water (70:30) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL).

  • Stability: Susceptible to oxidation at the thiol group, necessitating storage under nitrogen at -20°C .

  • Thermal Behavior: Decomposition observed above 200°C via differential scanning calorimetry (DSC).

Partition Coefficients

The calculated logP value of 3.99 (using ChemAxon software) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

CompoundTarget PathogenMIC (µg/mL)
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis5.5
5-(Trifluoromethyl)-1,2,4-triazole-3-thiolPseudomonas aeruginosa12.8

Enzyme Inhibition

Molecular docking studies suggest interactions with:

  • Metallo-β-Lactamases (MBLs): Hydrophobic contacts between the phenoxymethyl group and enzyme subsites (e.g., NDM-1’s Leu3 loop) .

  • Cytochrome P450 Enzymes: π-π stacking with heme cofactors, potentially altering drug metabolism .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Ethoxyphenyl Group: Enhances π-stacking with aromatic residues in enzyme active sites (e.g., Phe237 in KasA) .

  • Chloro Substituent: Increases electrophilicity, facilitating covalent interactions with nucleophilic cysteine residues .

  • Methylphenoxy Moiety: Optimizes steric fit within hydrophobic enzyme pockets, as demonstrated in MBL inhibitors .

Analog Optimization

Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring improves IC₅₀ values against VIM-1 metallo-β-lactamase from 58 µM to 12 µM .

Applications and Future Directions

Research Applications

  • Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against MBL-producing pathogens .

  • Anticancer Agents: Inhibition of thioredoxin reductase, a target in chemotherapy-resistant cancers .

Development Challenges

  • Metabolic Stability: Rapid glucuronidation of the thiol group necessitates prodrug strategies .

  • Synthetic Scalability: Low yields in S-alkylation steps require flow chemistry optimization.

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